molecular formula C11H16N2 B14217865 1-Methyl-3-phenylhexahydropyrimidine CAS No. 821780-16-9

1-Methyl-3-phenylhexahydropyrimidine

Cat. No.: B14217865
CAS No.: 821780-16-9
M. Wt: 176.26 g/mol
InChI Key: AHFDABDJBRVTDF-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylhexahydropyrimidine is a heterocyclic organic compound that belongs to the class of hexahydropyrimidines. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the first position and a phenyl group at the third position makes this compound unique. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylhexahydropyrimidine can be synthesized through a multi-step process involving the condensation of appropriate starting materials One common method involves the reaction of an aldehyde, a β-ketoester, and urea under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenylhexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyrimidines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

1-Methyl-3-phenylhexahydropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

    Monastrol: A dihydropyrimidinone known for its anticancer properties.

    Dihydropyrimidin-2(1H)-ones: These compounds share a similar pyrimidine scaffold and exhibit various biological activities.

Uniqueness: 1-Methyl-3-phenylhexahydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

821780-16-9

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-methyl-3-phenyl-1,3-diazinane

InChI

InChI=1S/C11H16N2/c1-12-8-5-9-13(10-12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

AHFDABDJBRVTDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1)C2=CC=CC=C2

Origin of Product

United States

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